molecular formula C4H7I B3051984 Methallyl iodide CAS No. 3756-30-7

Methallyl iodide

Cat. No. B3051984
CAS RN: 3756-30-7
M. Wt: 182 g/mol
InChI Key: HVSJHYFLAANPJS-UHFFFAOYSA-N
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Description

Methallyl iodide, also known as 3-iodo-2-methylprop-1-ene, is a chemical compound with the molecular formula C4H7I . It is used as a reactant in the preparation of chroman-substituted, tetrahydroquinoline-substituted and thiochroman-substituted ureas and thioureas for their use as anticancer agents .


Synthesis Analysis

While specific synthesis methods for Methallyl iodide were not found, it’s worth noting that iodide compounds are often produced in seawater via the reaction between photochemically produced methyl and iodine radicals . Additionally, iodide methylation can be biologically mediated .


Molecular Structure Analysis

Methallyl iodide contains a total of 11 bonds; 4 non-H bonds, 1 multiple bond, and 1 double bond . The molecular weight of Methallyl iodide is 182 .


Chemical Reactions Analysis

Methyl iodide, a similar compound, has been studied for its reactions in aqueous sodium hydroxide solutions . It was found that methyl iodide reacts competitively with both water and hydroxide ion in dilute solutions . Another study showed the formation of methyl iodide in sodium iodide solutions in the presence of acetic acid and formic acid under gamma irradiation conditions .


Physical And Chemical Properties Analysis

Methallyl iodide has a boiling point of 109.77°C, a density of 1.693 g/mL at 20 °C, and a refractive index of 1.4834 . It is also highly flammable .

Scientific Research Applications

1. Catalytic Reactions

Methallyl iodide is used in catalytic reactions. For example, methallyl chloride, a similar compound, serves as an efficient allyl donor in enantioselective Grignard Nozaki-Hiyama methallylations via iridium-catalyzed transfer hydrogenation, demonstrating the potential use of methallyl compounds in catalysis (Hassan, Townsend, & Krische, 2011).

2. Iodocyclization Reactions

Methallyl iodide is involved in iodocyclization reactions. For instance, iodination of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones leads to the formation of 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-ium triiodides, showcasing its role in complex chemical synthesis (Frolova, Kim, & Slepukhin, 2016).

3. Hydrofluorination Processes

Methallyl-containing substrates can undergo hydrofluorination using specific chemical combinations. A study demonstrated the direct hydrofluorination of methallyl alkenes using a methanesulfonic acid/triethylamine trihydrofluoride combination, underlining the utility of methallyl compounds in chemical transformations (Bertrand & Paquin, 2019).

4. Organic Synthesis

Methallyl iodide plays a significant role in organic synthesis. The synthesis of the compound 8a-Methyl-5,6,8,8a,9,10-hexahydro-10,12a-epoxyisoindolo[1,2-a]isoquinolinium iodide involved an intramolecular Diels–Alder reaction of methallyl chloride, indicating the utility of methallyl compounds in creating complex organic structures (Toze, Ershova, Obushak, Zubkov, & Khrustalev, 2010).

5. Polymerization Studies

Methallyl iodide is relevant in polymerization studies. For example, alkyl iodides, including methallyl iodide, are studied as initiating dormant species in living radical polymerization with organic catalysts, underscoring its significance in polymer chemistry (Lei, Tanishima, Goto, Kaji, Yu, Hiroto, Takuya, & Michihiko, 2014).

Safety And Hazards

Methallyl iodide is highly flammable and causes severe skin burns and eye damage . In case of contact, contaminated clothing and shoes should be immediately removed, and the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

3-iodo-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHYFLAANPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446778
Record name Methallyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methallyl iodide

CAS RN

3756-30-7
Record name Methallyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methylpropene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
F Northam, J Oliver, GA Crowder - Journal of Molecular Spectroscopy, 1968 - Elsevier
Infrared spectra were obtained for methallyl iodide (3-iodo-2-methylpropene)in the liquid state at room temperature and for the vapor state at a series of temperatures. The spectra show …
Number of citations: 11 www.sciencedirect.com
CA McDowell, FP Lossing… - Canadian Journal of …, 1956 - cdnsciencepub.com
… After the addition of water, the methallyl iodide was separated and washed with successive portions of water. It was then dried and distilled twice at reduced pressure, the middle fraction …
Number of citations: 42 cdnsciencepub.com
S Lee, G Kang, G Chung, D Kim… - Angewandte Chemie …, 2020 - Wiley Online Library
… After extensive experimentation, we discovered that the TMS-functionalized methallyl iodide 48 was the optimal 1,3-dipole for pairing with 20 towards a one- or two-step cycloadditive …
Number of citations: 20 onlinelibrary.wiley.com
JE McMurry, A Andrus, GM Ksander… - Journal of the …, 1979 - ACS Publications
… Alkylation of the enolate of 9 with methallyl iodide gave 10, mp 94-96 C, whose stereochemistry was assigned on the basis of equilibrationexperiments (equatorial side chain). The …
Number of citations: 115 pubs.acs.org
S Hackett, T Livinghouse - The Journal of Organic Chemistry, 1986 - ACS Publications
… The bisalkylation of the dithioacetal 15a with reactive halides (eg, methallyl iodide) utilizing potassium iert-butoxide or potassium hydride in THF proceeded with reasonable «-selectivity …
Number of citations: 44 pubs.acs.org
NA Nelson, JC Wollensak, RL Foltz… - Journal of the …, 1960 - ACS Publications
… attempted using sodium amide and methallyl iodide inether solution, the yield ofII was only 25%. Treatment of II with ethoxyacetylenemagnesium bromide gave the oily acetylenic …
Number of citations: 4 pubs.acs.org
SSP Chou, CF Liang, TM Lee, CF Liu - Tetrahedron, 2007 - Elsevier
… However, the reaction of 1 with methallyl iodide gave an inseparable mixture of 2c and bis-alkylation product 3 in low yield. Presumably, the steric hindrance of methallyl iodide slowed …
Number of citations: 30 www.sciencedirect.com
J Ipaktschi, F Mirzaei, GJ Demuth-Eberle, J Beck… - …, 1997 - ACS Publications
… Upon reaction of 11a and 11b with methallyl iodide, the endo isomers 18a (50%) and 18b (55%) are formed. Due to steric interaction between the methyl group and the …
Number of citations: 37 pubs.acs.org
J Zanardi, D Lamazure, S Minière… - The Journal of …, 2002 - ACS Publications
… The introduction of a methyl group with methallyl iodide afforded only the trans oxirane. … With methallyl iodide and benzaldehyde and 0.1 equiv of thiolane 6, at room temperature for one …
Number of citations: 69 pubs.acs.org
RA Plowman, FGA Stone - Zeitschrift für Naturforschung B, 1962 - degruyter.com
… Product was recovered in a manner similar to that described above for the methallyl iodide-iron pentacarbonyl reac tion. Vacuum sublimation of the residue yielded 23.1 g (75% yield …
Number of citations: 31 www.degruyter.com

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